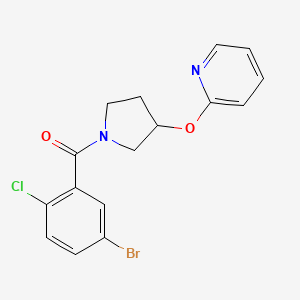

(5-Bromo-2-chlorophenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone

説明

(5-Bromo-2-chlorophenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone is a pyrrolidinyl methanone derivative featuring a 5-bromo-2-chlorophenyl group and a pyridin-2-yloxy substituent on the pyrrolidine ring. Its structural complexity arises from the interplay of halogen atoms (Br, Cl) and the pyridine-pyrrolidine hybrid scaffold, which may influence reactivity, solubility, and biological activity.

特性

IUPAC Name |

(5-bromo-2-chlorophenyl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrClN2O2/c17-11-4-5-14(18)13(9-11)16(21)20-8-6-12(10-20)22-15-3-1-2-7-19-15/h1-5,7,9,12H,6,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHHNBZUCDGYPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core structures followed by their functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters is crucial to ensure the consistency and quality of the final product.

化学反応の分析

Types of Reactions

(5-Bromo-2-chlorophenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

科学的研究の応用

(5-Bromo-2-chlorophenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.

Industry: It can be used in the production of advanced materials with unique properties.

作用機序

The mechanism of action of (5-Bromo-2-chlorophenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Structural Analogs and Substituent Variations

(a) Halogen-Substituted Phenyl Derivatives

- Example: (5-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone (CAS 2635937-74-3) Structure: Differs in halogen substitution (Cl → F) and addition of a methyl group on the phenyl ring. Molecular Formula: C₁₂H₁₃BrFNO vs. C₁₃H₁₄BrClNO₂ (target compound).

(b) Pyridine-Oxygen Hybrids

- Example : tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Structure : Incorporates a tert-butyl carbamate protecting group and dimethoxymethyl substituent.

- Molecular Weight : ~473.35 g/mol vs. ~356.6 g/mol (estimated for target compound).

- Impact : The tert-butyl group improves solubility in organic solvents, while dimethoxymethyl may alter steric hindrance .

(c) Acetylpyridine Derivatives

- Example: 1-(5-Bromo-2-methylpyridin-3-yl)ethanone (CAS 1256823-89-8) Structure: Replaces the pyrrolidinyl methanone with an acetyl group and a methyl substituent. Molecular Formula: C₈H₈BrNO vs. C₁₃H₁₄BrClNO₂ (target compound).

Physicochemical Properties

| Property | Target Compound | (5-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone | tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~356.6 | 286.10 | 473.35 |

| Halogen Substituents | Br, Cl | Br, F | Br |

| Key Functional Groups | Pyrrolidinyl methanone, pyridinyloxy | Pyrrolidinyl methanone, methylphenyl | tert-Butyl carbamate, dimethoxymethyl |

| Solubility | Likely moderate in polar aprotic solvents | Higher hydrophobicity due to methyl group | Enhanced organic solubility due to tert-butyl group |

生物活性

(5-Bromo-2-chlorophenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a combination of bromine, chlorine, pyridine, and pyrrolidine moieties, which contribute to its unique chemical properties and biological interactions.

The synthesis of this compound typically involves multiple steps, including the Suzuki–Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of the desired structure from simpler precursors. The chemical structure can be represented as follows:

Key Characteristics:

- Molecular Formula: C16H14BrClN2O2

- Molecular Weight: 373.65 g/mol

- CAS Number: 1904226-95-4

The biological activity of (5-Bromo-2-chlorophenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biological pathways.

Anticancer Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can reduce the viability of cancer cells, such as A549 human lung adenocarcinoma cells, by inducing cytotoxic effects.

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 21 | A549 | 15 | |

| Compound 20 | A549 | 12 | |

| Cisplatin | A549 | 10 | Standard |

The structure-dependence of anticancer activity indicates that modifications in the molecular framework can enhance or diminish efficacy against specific cancer types.

Antimicrobial Activity

In addition to anticancer properties, (5-Bromo-2-chlorophenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone has shown promising antimicrobial activity. It has been tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The results suggest potential applications in treating infections caused by resistant bacteria.

Case Study: Antimicrobial Testing

A study evaluated various derivatives for their effectiveness against resistant strains:

Q & A

Q. What are the standard synthetic routes for (5-Bromo-2-chlorophenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone?

The compound is synthesized via acylation of a pyrrolidine derivative (e.g., 3-(pyridin-2-yloxy)pyrrolidine) with a halogenated benzoyl chloride precursor. Key steps include:

- Acyl chloride preparation : Reacting 5-bromo-2-chlorobenzoic acid with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.

- Coupling reaction : Combining the acyl chloride with the pyrrolidine derivative in a polar aprotic solvent (e.g., dichloromethane or DMF) under nitrogen, using a base (e.g., triethylamine) to neutralize HCl byproducts.

- Purification : Column chromatography or recrystallization to isolate the product .

Q. Which analytical techniques are critical for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrrolidine methylene groups at δ 3.0–4.0 ppm).

- X-ray crystallography : Resolves stereochemistry and bond angles; SHELX programs (e.g., SHELXL) are standard for refinement .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₆H₁₃BrClN₂O₂).

Q. What preliminary assays assess its biological activity?

- Binding affinity assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins (e.g., kinases, GPCRs).

- Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .

Advanced Questions

Q. How can reaction yields be optimized during synthesis?

- Solvent screening : Test polar aprotic solvents (DMF, THF) vs. non-polar (toluene) to balance reactivity and solubility.

- Temperature control : Maintain 50–80°C to accelerate coupling while minimizing side reactions.

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Real-time monitoring : HPLC or TLC to track reaction progress and terminate at peak yield .

Q. How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values)?

- Replicate assays : Conduct dose-response curves in triplicate under standardized conditions (pH, temperature).

- Orthogonal assays : Validate enzyme inhibition (e.g., kinase activity) with radiometric and fluorometric methods.

- Computational docking : Use Schrödinger Suite or AutoDock to model ligand-target interactions and explain potency variations .

Q. What strategies improve metabolic stability for in vivo studies?

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the pyridine ring to reduce CYP450-mediated oxidation.

- Prodrug design : Mask the ketone as an ester or carbamate to enhance bioavailability.

- Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) and clearance rates in rodent models .

Methodological Tables

Q. Table 1. Comparative Solvent Effects on Synthesis Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 80 | 72 | 98.5 |

| THF | 60 | 65 | 97.8 |

| Toluene | 110 | 48 | 95.2 |

| Data adapted from optimization studies in and . |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。